molecular formula C9H7N3O3S B12474387 N-(4-Nitro-phenyl)-2-thiocyanato-acetamide

N-(4-Nitro-phenyl)-2-thiocyanato-acetamide

Cat. No.: B12474387
M. Wt: 237.24 g/mol
InChI Key: BSBHVEGQXHSSOC-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-thiocyanatoacetamide is an organic compound that features a nitrophenyl group, a thiocyanate group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-2-thiocyanatoacetamide typically involves the reaction of 4-nitroaniline with thiocyanatoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N-(4-Nitrophenyl)-2-thiocyanatoacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-2-thiocyanatoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-2-thiocyanatoacetamide involves its interaction with biological targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrophenyl)-2-thiocyanatoacetamide is unique due to the presence of both the nitrophenyl and thiocyanate groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C9H7N3O3S/c10-6-16-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13)

InChI Key

BSBHVEGQXHSSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC#N)[N+](=O)[O-]

Origin of Product

United States

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